1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with a unique structure that includes a methoxyphenyl group and a dihydropyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ketone, such as acetone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the dihydropyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-Methoxyphenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-4-one
Uniqueness
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the isopropyl group can affect the compound’s solubility, stability, and interaction with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)12-8-13(16)15(14-12)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHXNQINFGCXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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